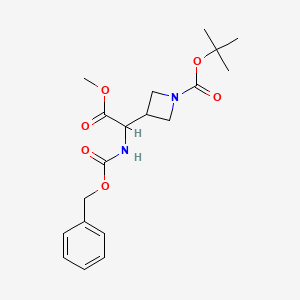

5-(2-tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester

描述

The compound is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are a type of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . They have multiple reactive groups and are used in organic synthesis .

Synthesis Analysis

Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .

Chemical Reactions Analysis

Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

科学研究应用

Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

This compound is utilized in the synthesis of PNA oligonucleotide conjugates, which are of significant interest in the biomedical and diagnostic fields. They serve as antigene agents and molecular sensors. The efficient synthesis of PNA can potentially reduce costs and increase availability for broader use .

Molecular Biology Tools

Due to its role in PNA synthesis, this compound aids in the creation of molecular biology tools. PNAs are mimics of nucleic acids and can be used for various applications, including DNA sequence detection and gene therapy .

Antigene Agents

The compound’s application in PNA synthesis also extends to the development of antigene agents. These agents can bind to specific DNA sequences, thereby blocking transcription and translation processes, which is useful in gene expression studies and potential therapeutic interventions .

Molecular Sensors

PNAs containing this compound can act as molecular sensors. They can detect specific DNA or RNA sequences, which is valuable in diagnostics and research involving genetic material .

Synthetic Methodology Development

The compound is involved in developing new synthetic methodologies. Its use in the scalable and cost-effective synthesis of PNA monomers can lead to advancements in synthetic chemistry practices .

Cost-Effective Synthesis of Nucleobase Analogues

The compound is key in synthesizing nucleobase analogues like thymine-based PNA monomers. This process’s scalability and cost-effectiveness can facilitate the wider use of such analogues in various synthetic applications .

安全和危害

未来方向

作用机制

Target of Action

Compounds with tert-butoxycarbonyl (Boc) groups are often used in peptide synthesis . The Boc group is a protecting group used to prevent unwanted reactions at the amino group during peptide synthesis .

Mode of Action

In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific peptide sequence being synthesized. Peptides can have a wide range of biological activities, from acting as neurotransmitters to serving as hormones .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), would likely depend on the specific peptide being synthesized. Peptides generally have poor oral bioavailability due to degradation in the gastrointestinal tract and poor absorption across the intestinal wall .

Result of Action

The result of the compound’s action would be the synthesis of a specific peptide with the desired sequence. The biological effects of this peptide would depend on its specific sequence and the receptors it interacts with .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, such as pH and temperature. For example, the Boc group can be removed under acidic conditions .

属性

IUPAC Name |

methyl 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(23)19-11-10-15-14(16(22)24-4)12-20-21(15)13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHIKUCEOWKTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=C(C=NN1C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1445992.png)

![5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445996.png)